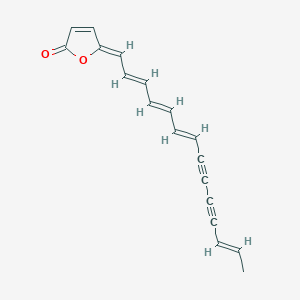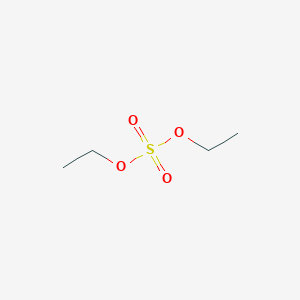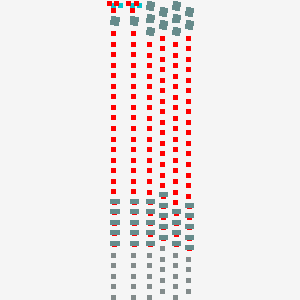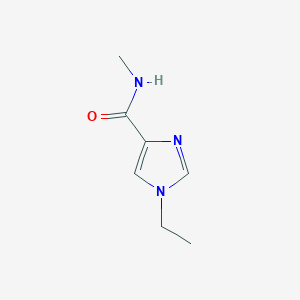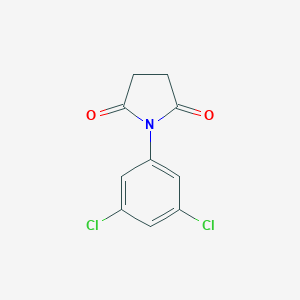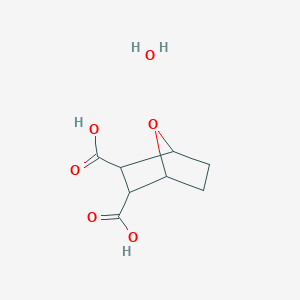
Endothal
Descripción general
Descripción
Endothall is a selective contact herbicide that has been used to manage submerged aquatic vegetation for over 50 years . The herbicide damages the cells of susceptible plants at the point of contact but does not affect areas untouched by the herbicide, like roots or tubers . It is applied as either a dipotassium salt or an amine salt, which then breaks down after application to endothall acid, the form that acts as an herbicide .
Synthesis Analysis
Endothall is determined in water samples by ion chromatography mass spectrometry (IC-MS). Water samples are directly injected without labor-intensive sample preparation and chromatographic separation is achieved in 10 min .Molecular Structure Analysis
The chemical formula for endothall is C8H10O5 . Its Chemical Abstracts Service (CAS) name is 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid .Physical And Chemical Properties Analysis
Endothall, when pure, is a white crystalline solid . The technical grade is a light brown liquid . The chemical formula for endothall is C8H10O5 . Its density is 1.431 g/cm3 (20 °C), and it has a melting point of 144 °C (291 °F; 417 K) . Its solubility in water is 100 g/L (20 °C) .Aplicaciones Científicas De Investigación
Herbicide for Terrestrial and Aquatic Weeds
Endothall is widely used as a herbicide for both terrestrial and aquatic weeds . It is particularly effective in controlling aquatic weeds and algae .
Defoliation of Cotton
One of the major uses of Endothall is in the defoliation of cotton . This helps in the harvesting process by removing the leaves from the cotton plants .
Dessicating Agent for Lucerne and Potatoes
Endothall is used as a dessicating agent for lucerne (also known as alfalfa) and potatoes . This helps in drying out the plants before harvest .
Water Contamination Monitoring
Endothall is regulated by the United States Environmental Protection Agency (EPA) with a maximum contamination level (MCL) at 0.1 mg/L or 100 ppb for drinking water . Therefore, monitoring the levels of Endothall in water is crucial .
Ion Chromatography Mass Spectrometry (IC-MS) Analysis
A study describes the direct analysis of trace-level Endothall in water samples by ion chromatography mass spectrometry (IC-MS) . This method has been successfully used for quantification of Endothall in various water matrices including fresh creek water, lake water, and high salt content lake water .
Certified Reference Material
Endothall Monohydrate is used as a NIST-Traceable Certified Reference Material . It is used for GC, GC/MS, HPLC, LC/MS, and other analytical instrumentation .
Mecanismo De Acción
Target of Action
Endothal monohydrate, also known as Endothall, is primarily used as a herbicide for both terrestrial and aquatic plants . It is particularly effective in controlling pondweeds, Potamogeton spp . The primary targets of Endothall are the cells of susceptible plants .
Mode of Action
Endothall is a selective contact herbicide . It works by inhibiting serine-threonine protein phosphatase 1 (PP1), a critical enzyme in various cellular functions . This inhibition disrupts normal cellular processes, leading to the death of the plant cells .
Biochemical Pathways
Endothall interferes with plant respiration, affecting protein and lipid biosynthesis, and disrupting plant cell membranes . It is chemically related to cantharidin, and both compounds are protein phosphatase 2A inhibitors . This inhibition disrupts the normal functioning of the cells, leading to their death .
Pharmacokinetics
It is known that endothall is rapidly biodegradable under aerobic conditions .
Result of Action
The result of Endothall’s action is the death of the targeted plant cells . Symptoms of plant damage, including defoliation and brown, shriveled tissues, become apparent within a week of herbicide application . Plants will fall out of the water column within 3-4 weeks after application .
Action Environment
The action of Endothall is influenced by several environmental factors. Factors such as the density and size of the plants present, water movement, and water temperature determine how quickly Endothall works . It is most effective when applied while plants are actively growing . Additionally, the persistence of Endothall in the environment may be prolonged by adsorption to organic matter or by factors inhibiting microbial activity .
Propiedades
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLALKDQINFLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037710 | |
| Record name | Endothal monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endothal monohydrate | |
CAS RN |
62059-43-2, 145-73-3 | |
| Record name | Endothal monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endothal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endothal monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of endothal as a herbicide?
A1: While the precise mechanism remains unclear, research suggests that endothal disrupts plant physiological processes. Studies using radioactive Carbon-14 labeled endothal demonstrated its translocation within aquatic plants, leading to the hypothesis that endothal may directly injure root tissues following absorption. [] Other research indicates endothal affects osmoregulation in fish. []
Q2: Does endothal affect ethylene production in plants?
A2: Yes, studies have shown that endothal, along with other defoliants, can accelerate ethylene production in cotton leaves. This effect is proposed as a potential mechanism contributing to its defoliant properties. [, ]
Q3: What is the molecular formula and weight of endothal?
A3: Endothal's molecular formula is C8H10O5, and its molecular weight is 186.16 g/mol.
Q4: How does the formulation of endothal impact its effectiveness in aquatic environments?
A4: Research shows that liquid formulations of endothal are more effective in controlling algal mats, floating plants, and emergent plants, while granular formulations are more effective against submerged rooted plants. []
Q5: How long do detectable residues of endothal persist in water?
A5: The persistence of endothal residues in water depends on the initial concentration. Detectable residues of 0.3 ppm disappeared within 8 days, while 0.6 ppm persisted for up to 2 weeks. Concentrations of 1.0 to 3.0 ppm required up to 25 days to dissipate completely. []
Q6: What safety considerations should be taken into account when using endothal?
A6: Endothal exhibits toxicity to fish, with different formulations showing varying levels of toxicity. For instance, while the di-N,N'-dimethylococoamine salt (TD-47) is a more potent herbicide, it also exhibits significantly higher toxicity to fish compared to the disodium salt. []
Q7: Has endothal demonstrated effectiveness in controlling specific aquatic weeds?
A7: Yes, endothal effectively controls various aquatic weed species, including Eurasian watermilfoil (Myriophyllum spicatum) and dioecious hydrilla (Hydrilla verticillata). Research shows that higher concentrations and longer exposure times lead to increased control. []
Q8: What is the efficacy of endothal in controlling sagittaria in irrigation channels?
A8: Endothal has proven highly effective in controlling both emergent and submerged forms of sagittaria (Sagittaria platyphylla) in static irrigation channels during winter. []
Q9: Does endothal accumulate in rice plants grown in treated paddy fields?
A9: Studies in Italian rice paddy fields show that while endothal residues are detectable in water for a period after application, rice samples collected at harvest time showed no detectable residues. []
Q10: What are the toxic effects of endothal on fish?
A10: Endothal's toxicity to fish is attributed to its interference with osmoregulation, as evidenced by chemical changes in blood serum following intraperitoneal injection. []
Q11: How does the presence of other herbicides influence copper uptake in hydrilla when treated with copper sulfate?
A11: Interestingly, combining copper sulfate with specific herbicides like diquat, paraquat, ametryne, atrazine, or terbutryne at certain concentrations and contact times can enhance copper uptake in hydrilla (Hydrilla verticillata). Conversely, combining copper sulfate with fenac, dichlobenil, diuron, an amine salt of endothal, or dinitrophenol did not affect copper uptake. This suggests complex interactions between herbicides and their potential impact on the environment. []
Q12: Are there alternative herbicides to endothal for controlling submerged aquatic weeds in Victoria, Australia?
A12: Due to the heavy reliance on acrolein, a highly toxic herbicide, for submerged aquatic weed control in Victorian irrigation channels, research has explored alternatives. Diquat has shown promise as a potential substitute, demonstrating efficacy against various key species, including cabomba, sagittaria, elodea, floating pondweed, and ribbon weed. []
Q13: Can fluorescent dyes be used to track the movement and predict the concentration of endothal in aquatic environments?
A13: Yes, research suggests that 'Rhodamine WT' dye can effectively simulate endothal dissipation in moving water. Studies in Florida's Three Sisters tidal canals demonstrated significant correlations between dye and endothal concentrations, indicating the potential for using dye tracing to predict endothal behavior in aquatic systems. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





